REACTION_CXSMILES
|
[CH3:1][CH:2]1[NH:7][C:6]2=[C:8]([NH2:12])[CH:9]=[CH:10][CH:11]=[C:5]2[O:4][CH2:3]1.N[C:14](N)=[O:15]>CCOCC.CCCCCC>[CH3:1][CH:2]1[N:7]2[C:14](=[O:15])[NH:12][C:8]3=[CH:9][CH:10]=[CH:11][C:5](=[C:6]23)[O:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
CC1COC=2C(N1)=C(C=CC2)N
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
water ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid is obtained which
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is recovered
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COC2=C3N1C(NC3=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |